molecular formula C10H22CaO14 B12322841 D-Xylonic acid, calcium salt, hydrate

D-Xylonic acid, calcium salt, hydrate

Cat. No.: B12322841
M. Wt: 406.35 g/mol
InChI Key: GJVSLGNILTVKHT-UHFFFAOYSA-L
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Description

D-Xylonic acid, calcium salt, hydrate: is a chemical compound with the molecular formula C10H18CaO12.2H2O . It is a calcium salt of D-xylonic acid and is often used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : D-Xylonic acid, calcium salt, hydrate can be synthesized through the hydrolysis of cellulose, which is a byproduct of the production of D-xylose . The reaction typically involves the use of calcium hydroxide to neutralize the D-xylonic acid, forming the calcium salt.

Industrial Production Methods: : Industrially, this compound is produced by fermenting D-xylose using specific bacterial strains that can convert D-xylose to D-xylonic acid. The resulting acid is then neutralized with calcium hydroxide to form the calcium salt .

Chemical Reactions Analysis

Types of Reactions: : D-Xylonic acid, calcium salt, hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: : The major products formed from these reactions include various derivatives of D-xylonic acid, which can be used in further chemical synthesis and industrial applications .

Mechanism of Action

The mechanism of action of D-xylonic acid, calcium salt, hydrate involves its role as a calcium ion donor. It interacts with various molecular targets and pathways, including those involved in calcium signaling and metabolism. The compound’s ability to release calcium ions makes it useful in various biochemical and physiological processes .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include D-gluconic acid, calcium salt, and D-galactonic acid, calcium salt. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity .

Uniqueness: : D-xylonic acid, calcium salt, hydrate is unique due to its specific role in the metabolism of D-xylose and its derivatives. Its ability to act as a calcium ion donor also sets it apart from other similar compounds .

Properties

IUPAC Name

calcium;2,3,4,5-tetrahydroxypentanoate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H10O6.Ca.2H2O/c2*6-1-2(7)3(8)4(9)5(10)11;;;/h2*2-4,6-9H,1H2,(H,10,11);;2*1H2/q;;+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVSLGNILTVKHT-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22CaO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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